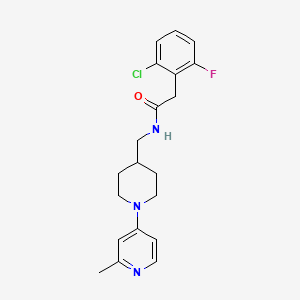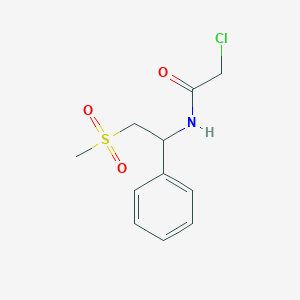
2-(2-chloro-6-fluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been identified as potent thrombin inhibitors. These compounds are characterized by their ability to bind to thrombin with high affinity, as indicated by low nanomolar inhibition constants (Ki). The presence of specific substituents, such as 2,2-difluoro-2-aryl/heteroaryl-ethylamine and oxyguanidine, contributes to their potency as thrombin inhibitors .
Synthesis Analysis
The synthesis of related acetamide compounds involves the reaction of aniline derivatives with acylating agents. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized using POCl3 in acetate, showcasing a method that could potentially be applied to the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides. The reaction conditions and choice of reagents are crucial for the successful synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and IR spectroscopy. X-ray diffraction analysis provides detailed information about the crystal structure, which is essential for understanding the molecular geometry and potential interaction sites for binding to thrombin. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, revealing a monoclinic space group and specific cell dimensions .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the phenyl ring. The introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and its interaction with biological targets such as thrombin. The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides demonstrates the versatility of these compounds in forming various chemical bonds and substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-chloro-6-fluorophenyl)acetamides are determined by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can influence the lipophilicity, solubility, and overall stability of the compound. These properties are critical for the compound's bioavailability and efficacy as a thrombin inhibitor. The specific substituents on the acetamide moiety can also affect the compound's pKa, boiling point, and melting point .
Wissenschaftliche Forschungsanwendungen
New Salt and Solvate Applications
A research study has introduced a salt of N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate, exploring its utility in pharmaceutical compositions and therapeutic applications containing the salt or solvate thereof. This development hints at the potential pharmacological importance of related compounds, including 2-(2-chloro-6-fluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide in therapeutic settings New Salt Study.
Potential Pesticide Applications
Another study has characterized various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction. These compounds, including derivatives similar to the subject compound, have been identified as potential pesticides. This highlights the chemical's potential agricultural applications, particularly in pest management strategies Potential Pesticides Study.
Antimicrobial Nano-Materials
Research on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which share structural similarities with 2-(2-chloro-6-fluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide, demonstrated these compounds' effectiveness against pathogenic bacteria and Candida species. The study also explored their cytotoxic properties, indicating the compound's relevance in developing antimicrobial materials Antimicrobial Nano-Materials Study.
Synthesis of Piperazines and Antihypertensive Agents
A synthetic approach involving chiral non-racemic lactams led to the creation of 3-substituted piperidines, including compounds structurally related to the main compound. These developments are significant for synthesizing novel antihypertensive agents, underscoring the compound's potential in medicinal chemistry and drug development Antihypertensive Agents Study.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c1-14-11-16(5-8-23-14)25-9-6-15(7-10-25)13-24-20(26)12-17-18(21)3-2-4-19(17)22/h2-5,8,11,15H,6-7,9-10,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPUPIMQYOYCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2541602.png)



![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)


![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)
![Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride](/img/structure/B2541614.png)

![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)